molecular formula C20H16O B1624899 (4'-Methyl biphenyl-4-yl)(phenyl)methanone CAS No. 63283-56-7

(4'-Methyl biphenyl-4-yl)(phenyl)methanone

Cat. No.: B1624899
CAS No.: 63283-56-7
M. Wt: 272.3 g/mol
InChI Key: LSSXOYNJTQYKPO-UHFFFAOYSA-N
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Description

(4’-Methyl biphenyl-4-yl)(phenyl)methanone is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl structure with a methyl group at the 4’ position and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Methyl biphenyl-4-yl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses biphenyl and acetophenone as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of (4’-Methyl biphenyl-4-yl)(phenyl)methanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4’-Methyl biphenyl-4-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated biphenyls, nitro biphenyls

Scientific Research Applications

(4’-Methyl biphenyl-4-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of (4’-Methyl biphenyl-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler biphenyl derivative without the methyl and phenylmethanone groups.

    Benzophenone: Contains a phenylmethanone group but lacks the biphenyl structure.

    4-Benzoylbiphenyl: Similar structure but without the methyl group at the 4’ position.

Uniqueness

(4’-Methyl biphenyl-4-yl)(phenyl)methanone is unique due to the presence of both the methyl group and the phenylmethanone group on the biphenyl structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c1-15-7-9-16(10-8-15)17-11-13-19(14-12-17)20(21)18-5-3-2-4-6-18/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSXOYNJTQYKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458827
Record name (4'-Methyl[1,1'-biphenyl]-4-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63283-56-7
Record name (4'-Methyl[1,1'-biphenyl]-4-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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